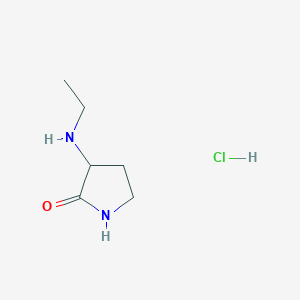

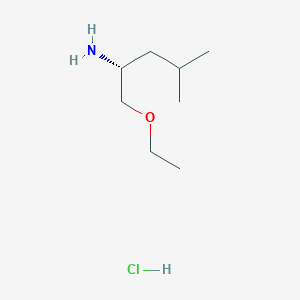

3-(Ethylamino)pyrrolidin-2-one hydrochloride

Vue d'ensemble

Description

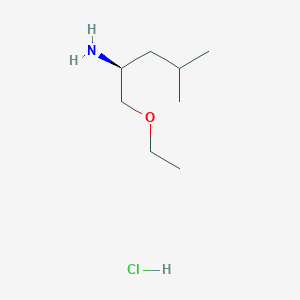

3-(Ethylamino)pyrrolidin-2-one hydrochloride is a chemical compound with the CAS Number: 1803560-96-4 . It has a molecular weight of 164.63 and its IUPAC name is 3-(ethylamino)pyrrolidin-2-one hydrochloride .

Molecular Structure Analysis

The Inchi Code for 3-(Ethylamino)pyrrolidin-2-one hydrochloride is 1S/C6H12N2O.ClH/c1-2-7-5-3-4-8-6(5)9;/h5,7H,2-4H2,1H3,(H,8,9);1H .Physical And Chemical Properties Analysis

3-(Ethylamino)pyrrolidin-2-one hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique

Methods of Application: Researchers use it to create a variety of derivatives through functionalization, aiming to discover new drug candidates with selective biological activity .

Results: The outcomes often include the identification of compounds with improved pharmacokinetic properties and target selectivity, contributing to the development of potential therapeutic agents .

Methods of Application: It is incorporated into larger molecules to study the structure-activity relationship (SAR) and optimize drug interactions with specific proteins .

Results: This leads to the generation of data on compound efficacy, potency, and safety, which are critical for drug development .

Methods of Application: It is applied in assays and experiments to modulate biological pathways and observe the resulting effects on cellular functions .

Results: Findings include insights into cellular mechanisms and potential therapeutic targets for various diseases .

Methods of Application: It is used to modify enzymes or receptor sites, allowing researchers to study the altered enzymatic activity and specificity .

Results: The results contribute to the creation of more efficient enzymes for industrial processes or therapeutic applications .

Methods of Application: Chemists use it in various reactions, such as annulations or functional group transformations, to synthesize novel organic compounds .

Results: The synthesis of new compounds with unique properties and potential applications in various industries is a common outcome .

Methods of Application: It is incorporated into polymers or other materials to study the effects on material stability, flexibility, and other physical properties .

Results: This research can lead to the development of advanced materials for use in technology, construction, and other fields .

Methods of Application: The synthesis involves cascade reactions of N-substituted piperidines, leading to the formation of pyrrolidin-2-ones through a domino process including in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Results: The process allows for the selective production of either pyrrolidin-2-ones or 3-iodopyrroles from the same substrates, with the selectivity easily tuned by using specific oxidants and additives .

Methods of Application: It is often used to create a variety of derivatives through functionalization, aiming to discover new drug candidates with selective biological activity .

Results: The outcomes often include the identification of compounds with improved pharmacokinetic properties and target selectivity, contributing to the development of potential therapeutic agents .

Methods of Application: It is used in preclinical studies involving animal models to assess its pharmacological properties and therapeutic potential in various neurological conditions .

Results: The research aims to determine its efficacy in modulating neurotransmitter systems, which could lead to new treatments for diseases like depression, anxiety, and schizophrenia .

Methods of Application: It serves as a calibration standard for the quantification of related compounds or impurities in pharmaceutical formulations .

Results: The compound helps in achieving accurate and precise measurements, which are crucial for quality control and regulatory compliance .

Methods of Application: It is incorporated into formulations to study its effects on various pests and plants, aiming to improve crop protection and yield .

Results: Outcomes include the development of new agrochemicals that are more effective and environmentally friendly .

Methods of Application: Environmental fate studies are conducted to understand how the compound and its derivatives behave in different ecosystems .

Results: These studies provide valuable information for assessing the ecological risks associated with the use of these chemicals .

Safety And Hazards

Propriétés

IUPAC Name |

3-(ethylamino)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-7-5-3-4-8-6(5)9;/h5,7H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTYKPKXFYIRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylamino)pyrrolidin-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1447032.png)

![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)

![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)

![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)